2,4-Difluoro-5-hydroxybenzotrifluoride
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Overview
Description
2,4-Difluoro-5-hydroxybenzotrifluoride is a chemical compound with the molecular formula C7H3F5O. It is also known by its IUPAC name, 2,4-difluoro-5-(trifluoromethyl)phenol. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a trifluoromethyl group. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-hydroxybenzotrifluoride typically involves the fluorination of a suitable precursor compound. One common method is the direct fluorination of 5-hydroxybenzotrifluoride using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of specialized reactors and catalysts can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-hydroxybenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 2,4-difluoro-5-oxobenzotrifluoride.
Reduction: Formation of 2,4-difluorobenzotrifluoride.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-hydroxybenzotrifluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-hydroxybenzotrifluoride is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biochemical effects. The trifluoromethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Hydroxybenzotrifluoride: Lacks the fluorine atoms at the 2 and 4 positions, affecting its reactivity and interactions.
2,4,5-Trifluorophenol: Contains an additional fluorine atom, which can alter its chemical behavior and applications.
Uniqueness
2,4-Difluoro-5-hydroxybenzotrifluoride is unique due to the combination of fluorine atoms and a trifluoromethyl group on the same benzene ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,4-difluoro-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXLZAJKACJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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